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Compound of Interest

Compound Name: Cyclopropyl 2-thienyl ketone

Cat. No.: B1346800 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of

Cyclopropyl 2-thienyl ketone (CAS No. 6193-47-1). As a valuable building block in medicinal

and materials chemistry, a thorough understanding of its structural and electronic

characteristics is paramount for researchers, scientists, and drug development professionals.[1]

This document presents a detailed examination of its Proton Nuclear Magnetic Resonance (¹H

NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols, in-

depth interpretation of the spectral data, and visual aids to correlate spectroscopic features

with the molecular structure. The causality behind spectral patterns is explained, providing a

self-validating framework for the characterization of this and related compounds.

Introduction: The Significance of a Versatile Ketone
Cyclopropyl 2-thienyl ketone, with the IUPAC name cyclopropyl(thiophen-2-yl)methanone, is

a heterocyclic ketone incorporating a strained cyclopropyl ring and an aromatic thiophene

moiety.[2] This unique combination of a non-aromatic carbocycle and a heteroaromatic ring

makes it a subject of interest for developing novel chemical entities. The cyclopropyl group can

enhance metabolic stability and introduce specific conformational constraints in drug

candidates, while the thiophene ring is a well-known pharmacophore.[1]
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CAS Number: 6193-47-1[3]

Molecular Formula: C₈H₈OS[3]

Molecular Weight: 152.21 g/mol [3]

Synonyms: Cyclopropyl(thiophen-2-yl)methanone, 2-Thienoylcyclopropane[3]

The following sections will deconstruct the spectroscopic signature of this molecule, providing a

foundational dataset for its identification and use in synthetic applications.

Caption: Molecular Structure of Cyclopropyl 2-thienyl ketone.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of the

hydrogen atoms within the molecule, allowing for their definitive assignment.

Experimental Protocol
A ¹H NMR spectrum is typically acquired by dissolving a small sample (5-10 mg) of the analyte

in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform

(CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is

recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. Data is

processed with appropriate phasing and baseline correction.

Data Presentation
The ¹H NMR spectrum of Cyclopropyl 2-thienyl ketone in CDCl₃ shows distinct signals

corresponding to the thiophene and cyclopropyl protons.
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Signal
Label

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

H-5' 7.82 dd 3.8, 1.2 1H Thiophene H

H-3' 7.62 dd 5.0, 1.2 1H Thiophene H

H-4' 7.14 dd 5.0, 3.8 1H Thiophene H

H-1 2.54 m - 1H
Cyclopropyl

CH

H-2a/H-3a 1.23 m - 2H
Cyclopropyl

CH₂

H-2b/H-3b 1.01 m - 2H
Cyclopropyl

CH₂

Data sourced

from

ChemicalBoo

k.[4]

Spectral Interpretation
The spectrum is logically divided into two regions: the downfield aromatic region (7.0-8.0 ppm)

and the upfield aliphatic region (0.5-3.0 ppm).

Thiophene Protons (7.14-7.82 ppm): The three protons on the thiophene ring appear as

distinct doublets of doublets, characteristic of a 2-substituted thiophene system. The proton

at the 5'-position (H-5') is the most deshielded (7.82 ppm) due to its proximity to the electron-

withdrawing carbonyl group and the sulfur atom. The proton at the 3'-position (H-3') appears

at 7.62 ppm. The proton at the 4'-position (H-4') is the most upfield of the three at 7.14 ppm.

The coupling constants are consistent with typical thiophene ring couplings (J₃₄ ≈ 5.0 Hz, J₄₅

≈ 3.8 Hz, and J₃₅ ≈ 1.2 Hz).

Cyclopropyl Protons (1.01-2.54 ppm): The protons of the cyclopropyl group are significantly

shielded. The single methine proton (H-1), directly attached to the carbonyl group, is the

most downfield of this system, appearing as a multiplet around 2.54 ppm. The four
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methylene protons on the cyclopropyl ring are diastereotopic and appear as two separate

multiplets at approximately 1.23 ppm and 1.01 ppm, each integrating to two protons. Their

complex splitting arises from both geminal and vicinal coupling.

Caption: Correlation of ¹H NMR signals to molecular regions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Experimental Protocol
The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, operating

at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A slightly more

concentrated sample (20-50 mg) is used in a deuterated solvent like CDCl₃. The spectrum is

commonly recorded with proton decoupling, resulting in a spectrum where each unique carbon

atom appears as a single line.

Data Presentation
The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six

unique carbon environments in the molecule.
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Chemical Shift (δ, ppm) Assignment Carbon Type

188.19 C=O Ketone Carbonyl

143.79 C-2' Thiophene (quaternary)

133.48 C-5' Thiophene CH

131.84 C-3' Thiophene CH

128.02 C-4' Thiophene CH

19.31 C-1 Cyclopropyl CH

11.45 C-2/C-3 Cyclopropyl CH₂

Data sourced from the Spectral

Database for Organic

Compounds (SDBS).

Spectral Interpretation
Carbonyl Carbon (188.19 ppm): The signal for the ketone carbonyl carbon appears

significantly downfield, which is characteristic for this functional group. Ketone carbonyls

typically resonate in the 190-220 ppm range, but conjugation with the thiophene ring shifts

this signal slightly upfield to 188.19 ppm.

Thiophene Carbons (128.02-143.79 ppm): The four carbons of the thiophene ring appear in

the aromatic region. The quaternary carbon (C-2'), to which the carbonyl group is attached,

is found at 143.79 ppm. The other three CH carbons of the ring are observed at 133.48,

131.84, and 128.02 ppm.

Cyclopropyl Carbons (11.45-19.31 ppm): The carbons of the cyclopropyl ring are highly

shielded and appear far upfield. The methine carbon (C-1) resonates at 19.31 ppm, while the

two equivalent methylene carbons (C-2 and C-3) produce a single signal at 11.45 ppm. This

upfield shift is a hallmark of the strained three-membered ring system.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol
The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For

a liquid sample like Cyclopropyl 2-thienyl ketone, the simplest method is to place a drop of

the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create

a thin film. The spectrum is then recorded over the standard range of 4000-400 cm⁻¹.

Data Presentation
The IR spectrum exhibits several key absorption bands that confirm the molecular structure.

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3094 Medium C-H Stretch Thiophene (Aromatic)

2980 Medium C-H Stretch Cyclopropyl (Aliphatic)

1644 Strong C=O Stretch Conjugated Ketone

1412 Strong C=C Stretch Thiophene (Aromatic)

1231 Strong C-C Stretch -

1051 Strong C-H in-plane bend -

856 Strong C-H out-of-plane bend
2-substituted

Thiophene

729 Strong C-S Stretch Thiophene

Data sourced from the

Spectral Database for

Organic Compounds

(SDBS).

Spectral Interpretation
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The most diagnostic feature of the IR spectrum is the strong, sharp absorption band at 1644

cm⁻¹.

Carbonyl (C=O) Stretch: A typical saturated ketone shows a C=O stretch around 1715 cm⁻¹.

[5] In Cyclopropyl 2-thienyl ketone, this band is shifted to a lower frequency (1644 cm⁻¹).

This shift of approximately 70 cm⁻¹ is a direct consequence of the electronic conjugation

between the carbonyl group and the electron-rich thiophene ring. This conjugation

delocalizes the pi-electrons, reducing the double-bond character of the C=O bond and thus

lowering the energy (and frequency) required for the stretching vibration.

C-H Stretches: The spectrum shows absorptions just above 3000 cm⁻¹ (at 3094 cm⁻¹)

characteristic of aromatic C-H stretching from the thiophene ring. The bands just below 3000

cm⁻¹ (at 2980 cm⁻¹) are due to the aliphatic C-H stretching of the cyclopropyl group.

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions.

Notable bands include the C=C stretching of the thiophene ring at 1412 cm⁻¹ and strong C-H

bending and C-S stretching vibrations (e.g., 856 and 729 cm⁻¹), which are characteristic of a

2-substituted thiophene.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, which aids in confirming its identity and structure.

Experimental Protocol
The mass spectrum is typically obtained using an Electron Ionization (EI) source coupled to a

mass analyzer. The sample is introduced into the source, where it is bombarded with high-

energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion (M⁺•). This ion and its subsequent fragments are accelerated,

separated by their mass-to-charge ratio (m/z), and detected.

Data Presentation
The mass spectrum of Cyclopropyl 2-thienyl ketone shows a clear molecular ion and a

characteristic fragmentation pattern.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.researchgate.net/figure/C-NMR-of-Z-2-phenylamino-N-0-thiophen-2-ylmethylene-acetohydrazide_fig2_338577189
https://www.benchchem.com/product/b1346800?utm_src=pdf-body
https://www.benchchem.com/product/b1346800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z
Relative Intensity
(%)

Proposed
Fragment

Formula

152 26.5 [M]⁺• (Molecular Ion) [C₈H₈OS]⁺•

111 100.0
[M - C₃H₅]⁺ (Base

Peak)
[C₅H₃OS]⁺

83 7.9 [C₄H₃S]⁺ [C₄H₃S]⁺

39 23.1 [C₃H₃]⁺ [C₃H₃]⁺

Data sourced from

ChemicalBook.

Spectral Interpretation
Molecular Ion Peak ([M]⁺•): The peak at m/z 152 confirms the molecular weight of the

compound (152.21 g/mol ). Its significant relative intensity (26.5%) indicates that the

molecular ion is reasonably stable under EI conditions.

Base Peak (m/z 111): The most abundant ion in the spectrum, the base peak, is observed at

m/z 111. This corresponds to the loss of a cyclopropyl radical (•C₃H₅, mass = 41) from the

molecular ion. This fragmentation pathway, known as alpha-cleavage, is highly favorable as

it results in the formation of a very stable, resonance-stabilized 2-thienoyl cation. The stability

of this cation is the primary driving force for this fragmentation.

Other Fragments: The peak at m/z 83 corresponds to the further loss of carbon monoxide

(CO) from the thienoyl cation, forming the thiophenyl cation. The peak at m/z 39 is attributed

to the cyclopropenyl cation [C₃H₃]⁺, a common fragment in the mass spectra of cyclopropyl

compounds.
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[C₈H₈OS]⁺•
m/z = 152

(Molecular Ion)

- •C₃H₅

[C₅H₃OS]⁺
m/z = 111

(Base Peak)

- CO

[C₄H₃S]⁺
m/z = 83

α-Cleavage

Click to download full resolution via product page

Caption: Key fragmentation pathway of Cyclopropyl 2-thienyl ketone.

Conclusion
The collective spectroscopic data provides an unambiguous structural confirmation of

Cyclopropyl 2-thienyl ketone. ¹H and ¹³C NMR define the precise connectivity and electronic

environment of each atom. IR spectroscopy confirms the presence of the key conjugated

ketone functional group and the thiophene ring. Finally, mass spectrometry validates the

molecular weight and reveals a logical fragmentation pattern dominated by the formation of the

stable 2-thienoyl cation. This guide serves as an authoritative reference for the characterization

of this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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